4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride
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Overview
Description
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride, also known as 4-{[(2-butanamine)methyl]phenol}-2,6-dimethoxyphenol hydrochloride, is a synthetic compound that has been used in scientific research for many years. It has a wide range of applications, from being used as a reagent in organic synthesis to being used as a probe in biochemical and physiological studies. In
Scientific Research Applications
Toward Nitroxide-Mediated Photopolymerization
Research explores the use of alkoxyamines with chromophore groups for photopolymerization, demonstrating the potential for such compounds in developing new polymer materials. The study on nitroxide-mediated photopolymerization highlights innovative approaches to polymer synthesis, which could be relevant for materials with specific mechanical, optical, or chemical properties (Guillaneuf et al., 2010).
Molecular Docking and Spectroscopic Studies
Investigations into the structure and reactivity of compounds using spectroscopic methods and molecular docking studies, such as those on butanoic acid derivatives, suggest applications in drug discovery and the development of new pharmaceuticals. The study provides insights into the interaction of compounds with biological targets and their potential therapeutic benefits (Vanasundari et al., 2018).
Incorporation of Stable Organic Radicals
Research incorporating stable organic radicals into pyrrole units as models for semiconducting polymers with high spin multiplicity opens pathways for the development of electronic and spintronic devices. This study shows the potential of organic compounds in creating materials with unique electronic properties (Domingo et al., 2000).
Synthesis and Characterization of Anti-tumor Agents
The synthesis and characterization of derivatives for potential anti-tumor agents demonstrate the role of organic synthesis in developing new cancer therapies. Research into the structure-activity relationships of such compounds can lead to novel treatments for various cancers (Hayakawa et al., 2004).
Mechanism of Action
Target of Action
It is noted that similar compounds have been used in the synthesis oftyrosine kinase 3 (FLT3) inhibitors . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in hematopoiesis (the formation of blood cellular components). Inhibitors of FLT3 are used in the treatment of acute myeloid leukemia.
Mode of Action
Given its potential use in the synthesis of flt3 inhibitors, it may interact with the flt3 receptor, blocking its activity and thus inhibiting the proliferation of leukemia cells .
Biochemical Pathways
Flt3 inhibitors generally affect the flt3 signaling pathway, which is involved in cell survival, proliferation, and differentiation .
Result of Action
If it acts as an flt3 inhibitor, it would likely result in the inhibition of cell proliferation and potentially induce apoptosis (programmed cell death) in leukemia cells .
properties
IUPAC Name |
4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4;/h6-7,9,14-15H,5,8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGBQHVVWNHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.